N-Phenyl 2-(BOC-amino)propanamide

Vue d'ensemble

Description

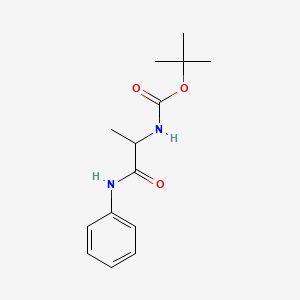

N-Phenyl 2-(BOC-amino)propanamide, also known by its IUPAC name tert-butyl 2-anilino-1-methyl-2-oxoethylcarbamate, is a chemical compound with the molecular formula C14H20N2O3 . This compound belongs to the class of amides and is commonly used in various fields of research due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl 2-(BOC-amino)propanamide typically involves the reaction of tert-butyl carbamate with an appropriate aniline derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Phenyl 2-(BOC-amino)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

N-Phenyl 2-(BOC-amino)propanamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance bioactivity. For instance, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes, which can be pivotal in treating diseases such as cancer and neurodegenerative disorders .

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit inhibitory activity against enzymes involved in disease pathways. For example, studies on related compounds have shown potential in inhibiting proteases and other critical enzymes linked to pathologies like Alzheimer's disease and various cancers .

Biochemical Probes

Nuclear Magnetic Resonance Spectroscopy

This compound can be utilized as a biochemical probe in nuclear magnetic resonance (NMR) studies. Its unique chemical structure allows researchers to track metabolic processes and interactions at the molecular level. The incorporation of this compound into NMR studies can enhance the understanding of drug interactions and metabolic pathways .

Fluorescent Probes

The compound's ability to be modified makes it suitable for use as a fluorescent probe in biological systems. By attaching fluorescent moieties, researchers can visualize cellular processes in real-time, providing insights into cellular dynamics and the effects of drug treatments .

Case Studies

Mécanisme D'action

The mechanism of action of N-Phenyl 2-(BOC-amino)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to N-Phenyl 2-(BOC-amino)propanamide include:

- N-Phenyl 2-(BOC-amino)butanamide

- N-Phenyl 2-(BOC-amino)pentanamide

- N-Phenyl 2-(BOC-amino)hexanamide

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

N-Phenyl 2-(BOC-amino)propanamide, a compound characterized by its amide functional group and a BOC (tert-butyloxycarbonyl) protecting group, has garnered attention for its potential applications in medicinal chemistry and forensic toxicology. This article aims to provide a comprehensive overview of its biological activity, including its role in opioid receptor interactions, synthesis of pharmaceutical agents, and applications in proteomics.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₂O₂. The presence of the BOC protecting group allows for selective reactions in synthetic pathways, making it a valuable intermediate in drug development.

Applications in Pharmacology

Opioid Receptor Studies

this compound is investigated for its potential effects on opioid receptors. Research has employed receptor binding assays and in vivo testing to assess its pharmacodynamics and pharmacokinetics. Results indicate that this compound exhibits significant binding affinity to opioid receptors, contributing to the understanding of its therapeutic effects and potential adverse reactions.

Table 1: Summary of Biological Activities

| Activity | Description | Findings |

|---|---|---|

| Opioid Receptor Binding | Interaction with μ-opioid receptors | Demonstrated significant binding affinity; potential analgesic properties |

| Forensic Toxicology | Identification of fentanyl analogs | Used as a reference material in mass spectrometry; aids in forensic investigations |

| Synthesis of Pharmaceutical Agents | Intermediate for developing new analgesics | Facilitates the creation of compounds with reduced side effects and lower addiction potential |

| Proteomics | Peptide sequencing and protein identification | Enhances detection in mass spectrometry-based analyses; improves biomarker discovery reliability |

While this compound itself may not exhibit direct biological activity, it serves as a precursor for various bioactive peptides. Upon deprotection, the resulting amino acids can interact with biological targets, influencing various physiological processes. The mechanism of action largely depends on the specific peptide formed from this compound.

Study on Opioid Analogs

A study focused on the synthesis of novel opioid analogs from this compound revealed that several derivatives exhibited enhanced analgesic effects compared to traditional opioids. In vivo experiments showed that these compounds had lower side effects related to addiction while maintaining efficacy in pain management.

Forensic Application

In forensic toxicology, this compound has been utilized to analyze metabolic pathways of fentanyl analogs. The compound's use as a reference material has improved the accuracy of identifying synthetic opioids in biological samples, highlighting its importance in addressing opioid-related fatalities.

Propriétés

IUPAC Name |

tert-butyl N-(1-anilino-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOCJOYAOSCKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.